molecular formula C7H15NO2 B15272930 3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol

3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol

Cat. No.: B15272930
M. Wt: 145.20 g/mol
InChI Key: TXGRRAQGOGQMMW-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol typically involves the reaction of cyclopropane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of cyclopropylmethanol as a starting material, which undergoes a series of reactions including aminomethylation and subsequent functional group transformations to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A primary alcohol and amine with similar functional groups but lacking the cyclopropane ring.

    1-Amino-3-hydroxypropane: Another compound with similar functional groups but different structural arrangement.

Uniqueness

3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]oxypropan-1-ol

InChI

InChI=1S/C7H15NO2/c8-6-7(2-3-7)10-5-1-4-9/h9H,1-6,8H2

InChI Key

TXGRRAQGOGQMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)OCCCO

Origin of Product

United States

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